(2-Aminoethyl)(pentyl)(propan-2-yl)amine dihydrochloride
CAS No.: 1803608-79-8
Cat. No.: VC2610076
Molecular Formula: C10H26Cl2N2
Molecular Weight: 245.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1803608-79-8 |
|---|---|
| Molecular Formula | C10H26Cl2N2 |
| Molecular Weight | 245.23 g/mol |
| IUPAC Name | N'-pentyl-N'-propan-2-ylethane-1,2-diamine;dihydrochloride |
| Standard InChI | InChI=1S/C10H24N2.2ClH/c1-4-5-6-8-12(9-7-11)10(2)3;;/h10H,4-9,11H2,1-3H3;2*1H |
| Standard InChI Key | MRUGLDWLEGNVAX-UHFFFAOYSA-N |
| SMILES | CCCCCN(CCN)C(C)C.Cl.Cl |
| Canonical SMILES | CCCCCN(CCN)C(C)C.Cl.Cl |
Introduction
Synthesis and Reaction Conditions
The synthesis of (2-Aminoethyl)(pentyl)(propan-2-yl)amine typically involves heating under reflux and purification methods such as distillation or recrystallization. Solvents like ethanol or tetrahydrofuran are commonly used. The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions.
Chemical Reactions and Applications
This compound participates in nucleophilic substitution and redox reactions. Common reagents include potassium permanganate for oxidation and lithium aluminum hydride for reduction. Its applications in medicinal chemistry involve serving as a building block for synthesizing pharmaceuticals, potentially interacting with biological targets like enzymes and receptors.
| Reaction Type | Reagents | Conditions |
|---|---|---|
| Nucleophilic Substitution | Various nucleophiles | Controlled temperature, inert atmosphere |
| Redox Reactions | Potassium permanganate (oxidation), Lithium aluminum hydride (reduction) | Controlled temperature, inert atmosphere |
Analytical Methods
Structural confirmation of (2-Aminoethyl)(pentyl)(propan-2-yl)amine is typically achieved through spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR).
Biological Activity and Potential Applications
The compound may function as an agonist or antagonist depending on the biological target, influencing various biochemical pathways. Its amine nature suggests potential modulation of neurotransmitter systems, impacting mood regulation or cognitive functions.
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